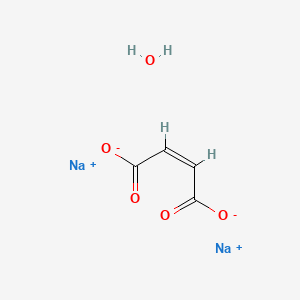

Sodium maleate hydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

53172-74-0 |

|---|---|

Molecular Formula |

C4H6Na2O6 |

Molecular Weight |

196.07 g/mol |

IUPAC Name |

disodium;(Z)-but-2-enedioate;dihydrate |

InChI |

InChI=1S/C4H4O4.2Na.2H2O/c5-3(6)1-2-4(7)8;;;;/h1-2H,(H,5,6)(H,7,8);;;2*1H2/q;2*+1;;/p-2/b2-1-;;;; |

InChI Key |

IBVHJKDBSOUFSS-SQDRRJMKSA-L |

SMILES |

C(=CC(=O)[O-])C(=O)[O-].O.[Na+].[Na+] |

Isomeric SMILES |

C(=C\C(=O)[O-])\C(=O)[O-].O.O.[Na+].[Na+] |

Canonical SMILES |

C(=CC(=O)[O-])C(=O)[O-].O.O.[Na+].[Na+] |

Other CAS No. |

25880-69-7 |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Thermodynamic Stability and Phase Transformations of Sodium Maleate Hydrates: A Technical Guide

The following technical guide details the thermodynamic stability, phase transformations, and characterization of sodium maleate hydrates.

Executive Summary

Sodium maleate exists primarily in two distinct salt forms: Disodium Maleate (neutral salt) and Monosodium Maleate (acid salt).[1] Their hydration behavior differs radically, presenting unique challenges and opportunities in drug development.[1]

-

Monosodium Maleate forms a highly stable trihydrate (

) that resists dehydration up to ~100°C, making it a robust solid-state candidate.[1] -

Disodium Maleate typically exists as a monohydrate or dihydrate but exhibits significant hygroscopicity (growth factor ~1.70 at 90% RH), requiring strict humidity control to prevent deliquescence or phase instability.[1]

This guide provides the thermodynamic framework and experimental protocols required to characterize these forms and define their safe operating spaces.

Solid-State Landscape

Understanding the stoichiometry and crystal lattice energy is the first step in stability analysis.

Monosodium Maleate Trihydrate[1][2]

-

Stoichiometry: 1:1:3 (Salt:Acid:Water).[1]

-

Crystal System: Triclinic, Space Group

.[1][2] -

Stability: The water molecules are integral to the crystal lattice, participating in a robust hydrogen-bonding network with the carboxylate and carboxylic acid groups. This "structural water" confers high thermal stability.[1]

Disodium Maleate Hydrates[1]

-

Forms: Anhydrous, Monohydrate (

), and Dihydrate.[1] -

Behavior: Unlike the monosodium salt, the disodium salt lacks the carboxylic acid proton donor, altering the H-bond network. It is significantly more hygroscopic.[1]

-

Critical Risk: At high relative humidity (>80% RH), disodium maleate undergoes significant water uptake, potentially leading to deliquescence (dissolution into its own sorbed water).

Thermodynamic Stability Analysis

Water Activity ( ) and Phase Boundaries

The stability of a hydrate at room temperature (25°C) is governed by the water activity of the surrounding environment.

-

Zone A (Low

): The anhydrous form is thermodynamically stable.[1] -

Zone B (Intermediate

): The hydrate is the stable phase.[1] -

Zone C (High

): Deliquescence occurs if

Phase Transition Diagram (Conceptual)

The following diagram illustrates the stability zones for a generic sodium maleate system.

Figure 1: Kinetic and thermodynamic pathways between anhydrous, hydrate, and solution phases governed by relative humidity (RH).[3][4][5]

Thermal Dehydration Profile

Monosodium maleate trihydrate exhibits a distinct dehydration profile compared to surface-adsorbed water.[1]

-

Step 1 (< 100°C): Negligible mass loss.[1] The lattice water is tightly bound.[1]

-

Step 2 (100–150°C): Endothermic dehydration event.[1] Removal of crystal water occurs before melting.[1]

-

Step 3 (> 200°C): Decomposition of the organic maleate moiety.[1]

Experimental Characterization Protocols

To validate the stability of your specific sodium maleate batch, follow these self-validating protocols.

Gravimetric Vapor Sorption (GVS)

Objective: Determine the Critical Relative Humidity (CRH) and Hydrate Stoichiometry.

-

Sample Prep: Load ~10-20 mg of Sodium Maleate (Anhydrous or Hydrate) into the GVS pan.

-

Drying Cycle: Equilibrate at 0% RH at 25°C for 6 hours to establish the dry mass (

).-

Validation: Mass change (

) must be < 0.002% per minute.[1]

-

-

Sorption Scan: Ramp RH from 0% to 95% in 5% or 10% steps.

-

Equilibrium Criteria:

min⁻¹ or Max Time 3 hours/step.[1]

-

-

Desorption Scan: Ramp RH from 95% back to 0%.

-

Data Analysis:

Differential Scanning Calorimetry (DSC)

Objective: Distinguish between surface water and lattice water.[1]

-

Pan System: Use Pinhole Hermetic Pans (Aluminium).

-

Reasoning: A completely sealed pan suppresses dehydration, shifting the endotherm to higher temperatures (often merging with melting). A pinhole allows controlled water escape, separating dehydration (

) from melting (

-

-

Method:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 250°C.

-

Purge: Nitrogen (50 mL/min).

-

-

Interpretation:

Experimental Workflow Diagram

Figure 2: Sequential characterization workflow for validating hydrate stability.

Quantitative Data Summary

| Property | Monosodium Maleate Trihydrate | Disodium Maleate (Hydrate) |

| Formula | ||

| Water Content (w/w) | ~26 - 30% | Varies (Hygroscopic) |

| Stability at 25°C | Stable (Zone B)[1] | Metastable / Hygroscopic |

| Dehydration Onset | > 100°C | < 60°C (Surface/Loose) |

| Hygroscopicity | Low | High (Growth Factor 1.7 @ 90% RH) |

| Primary Risk | Dehydration during milling | Deliquescence during storage |

Implications for Drug Development

Buffer Selection

When using sodium maleate as a buffering agent:

-

Prefer Disodium Maleate for pH 7.0–9.0 ranges, but process at <60% RH to prevent caking.[1]

-

Prefer Monosodium Maleate if the formulation requires an acidic buffer (pH 4.0–6.[1]0) or if the process involves high heat (e.g., wet granulation drying), as the trihydrate retains its water better than the disodium hydrates.

Storage and Packaging

-

Disodium Maleate: Requires high-barrier packaging (e.g., Alu/Alu blisters or induction-sealed HDPE with desiccants) to prevent moisture uptake and subsequent deliquescence.[1]

-

Monosodium Maleate: Can be stored in standard LDPE bags, but avoid temperatures >50°C for extended periods to prevent slow dehydration.[1]

References

-

Smolecule. (2023).[1] Monosodium maleate Thermodynamic Properties and Stability. Retrieved from [1]

-

National Institutes of Health (NIH). (2023).[1] Disodium Maleate - PubChem Compound Summary. Retrieved from [1]

-

BenchChem. (2023).[1] Crystal Structure and Thermal Analysis of Sodium Maleate Hydrates. Retrieved from [1]

-

Peng, C. & Chan, C.K. (2001).[1][5] Hygroscopic behavior of atmospherically relevant water-soluble carboxylic salts. Atmospheric Environment. (Cited via Copernicus.org).[1] Retrieved from [1]

-

TCI Chemicals. (2023).[1] Product Specification: Disodium Maleate. Retrieved from [1]

Sources

A Senior Application Scientist's Guide to the Core Hazards of Sodium Maleate Hydrate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Contextualizing Sodium Maleate Hydrate in Research

This compound, the disodium salt of (Z)-butenedioic acid, presents as a stable, white to off-white crystalline powder.[1] Its utility in research is significant, particularly within organic synthesis and materials science. In the pharmaceutical sector, the maleate functional group is frequently employed to form acid addition salts with active pharmaceutical ingredients (APIs). This chemical modification is a cornerstone of drug development, aimed at optimizing physicochemical properties such as stability, solubility, and manufacturability.[1] However, despite its utility, a thorough understanding of its hazard profile is paramount for ensuring laboratory safety and experimental integrity. This guide provides an in-depth analysis of the key hazards associated with this compound, moving beyond a simple list of warnings to explain the causality behind the risks and provide actionable protocols for mitigation.

In-Depth Hazard Analysis: A Mechanistic Perspective

While some safety data sheets (SDS) may classify sodium maleate as non-hazardous under specific regulations like the OSHA Hazard Communication Standard (29 CFR 1910.1200)[2], others highlight significant irritant and sensitization properties.[3][4] For the research professional, it is imperative to operate under the assumption of potential hazard. This conservative approach ensures the highest level of safety. The primary hazards stem from its irritant nature and its potential to act as a sensitizer.

Ocular Hazards: Severe Irritation

Direct contact with this compound can cause immediate or delayed severe eye irritation.[3] Evidence suggests the material may cause substantial irritation, with prolonged contact potentially leading to inflammation characterized by temporary redness of the conjunctiva, similar to windburn.[4]

-

Causality and Field Insights: The irritant effect is likely attributable to the maleate anion. Although it is a salt, in the aqueous environment of the eye, it can disrupt the delicate pH balance and osmotic pressure of the tear film and corneal surface. This disruption can lead to cellular stress and an inflammatory response. The temporary stinging or burning sensation upon initial contact is a key indicator of this disruptive potential.[5][6] If symptoms like pain, vision changes, or persistent redness occur, it signals a more significant inflammatory cascade that requires immediate medical attention.[5][6]

Dermal Hazards: Irritation and Contact Dermatitis

This compound is documented to cause skin irritation.[7][8] It may produce mild irritation or, with repeated or prolonged exposure, lead to contact dermatitis.[3] While not considered harmful upon initial skin contact, the substance can still cause health damage if it enters the bloodstream through cuts, abrasions, or lesions.[4] Pre-existing dermatitis conditions may also be exacerbated by exposure.[4]

-

Causality and Field Insights: The mechanism is similar to ocular irritation, involving localized disruption of the skin's acid mantle and cellular integrity. Prompt and thorough washing with soap and water is effective because it physically removes the irritant and helps restore the skin's natural pH.[3] The risk of systemic injury following entry through broken skin underscores the importance of examining skin integrity before handling the material.[4]

Respiratory Hazards: Irritation and Potential Sensitization

Inhalation of this compound particles is a primary route of exposure and presents a dual threat: irritation and potential sensitization.[3] The dust can irritate the mucous membranes and the upper respiratory tract.[3][9]

-

Causality and Field Insights:

-

Irritation: This is a direct physical and chemical effect of the particles on the lining of the airways, leading to an inflammatory response, coughing, and discomfort.[10]

-

Sensitization: This is a more complex immunological process.[11][12] By analogy with similar compounds, there is a potential for allergic sensitization to occur upon exposure to the dust.[3] Respiratory sensitization is an immune response where initial exposure to a chemical (the induction phase) leads to the development of immunologic memory.[13][14] Upon subsequent exposure (the elicitation phase), an allergic reaction, such as occupational asthma, can occur.[11][12][13][14] This is a critical consideration, as sensitization can develop over time with repeated, low-level exposures and the consequences can be severe.

-

Ingestion Hazards: Moderate Toxicity

This compound is considered moderately toxic if ingested.[3] Systemic effects can include hypermotility, diarrhea, nausea, or vomiting.[3]

-

Causality and Field Insights: These gastrointestinal effects are typical responses to the ingestion of an irritant or moderately toxic substance. The body attempts to expel the material, leading to the observed symptoms. The oral LD50 in rats has been established at 3380 mg/kg, which provides a quantitative measure of its acute toxicity.[2][3]

Physical Hazards: Dust Explosion and Hazardous Combustion Products

As a fine organic powder, this compound poses a dust explosion hazard.[4] Dust clouds generated by fine grinding or vigorous handling can burn rapidly and fiercely if an ignition source is present.[4] When exposed to high temperatures or open flame, it can decompose, releasing irritating fumes, organic acid vapors, carbon oxides (CO, CO2), and sodium oxide fumes.[2][3][4]

-

Causality and Field Insights: The high surface-area-to-volume ratio of fine dust allows for extremely rapid oxidation (combustion) when suspended in air and exposed to an ignition source. This is a purely physical hazard that is often underestimated for organic powders. The generation of toxic fumes during combustion necessitates specific firefighting procedures, including the use of self-contained breathing apparatus.

Quantitative Hazard Summary

For ease of reference, the key quantitative toxicological data is summarized below. This data is crucial for performing formal risk assessments and for understanding the relative toxicity of the compound.

| Hazard Parameter | Value | Species | Source |

| Acute Oral Toxicity (LD50) | 3380 mg/kg | Rat | [2][3] |

Hazard Mitigation and Safe Handling Protocol

A self-validating safety protocol is essential for minimizing exposure and mitigating risks. The following step-by-step methodology should be adopted by all personnel handling this compound.

Step 1: Pre-Handling Verification & Area Setup

-

SDS Review: Before any work, re-read the substance-specific Safety Data Sheet.

-

Engineering Control Verification: Confirm that work will be conducted in a certified chemical fume hood or a glove box. Verify the airflow indicator shows proper function.

-

Emergency Equipment Check: Ensure an eyewash station and emergency shower are unobstructed and have been tested within the last month.[3] Confirm the appropriate type of fire extinguisher (water spray, foam, carbon dioxide, or dry chemical) is available.[3]

Step 2: Personal Protective Equipment (PPE) Adornment

-

Eye Protection: Wear chemical worker's goggles.[3] Contact lenses should not be worn.[3]

-

Hand Protection: Wear compatible gloves (e.g., rubber, neoprene, or nitrile).[3] Inspect gloves for any signs of degradation or puncture before use.

-

Body Protection: Wear a standard laboratory coat. Ensure it is fully buttoned.

-

Respiratory Protection: If there is a significant risk of generating dust and exposure may exceed established limits, a NIOSH-approved dust and mist respirator is required.[3]

Step 3: Substance Handling

-

Dispensing: Handle as a solid. Avoid any actions that could generate dust, such as vigorous scooping or dropping the material from a height. Use tools that minimize dust creation.

-

Containment: Keep the container tightly sealed when not in use.[2]

-

Spill Management:

Step 4: Post-Handling Procedures

-

Decontamination: Wipe down the work surface and any equipment used.

-

Waste Disposal: Dispose of waste this compound and any contaminated materials (e.g., gloves, weighing paper) as solid chemical waste in accordance with all local, state, and federal regulations.[3]

-

PPE Removal: Remove gloves using the proper technique (without touching the outer surface) and dispose of them.[2] Remove lab coat and goggles.

-

Personal Hygiene: Thoroughly wash hands with soap and water.[3]

Logical Workflow for Hazard Assessment and Control

The following diagram illustrates the logical process a researcher should follow, from initial planning to final disposal, to ensure the safe handling of this compound.

Caption: Hazard management workflow for this compound.

Emergency First Aid Protocols

In the event of an exposure, immediate and correct first aid is critical.

-

Eye Contact: Immediately flush eyes with flowing water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3]

-

Skin Contact: Remove all contaminated clothing. Flush the affected skin with water, then wash thoroughly with soap and water.[3] If skin irritation occurs, get medical help.[8]

-

Inhalation: Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. Call a physician.[3]

-

Ingestion: Never give anything by mouth to an unconscious person or someone having convulsions. Do not induce vomiting. Seek immediate medical attention.[3]

Conclusion

This compound is a valuable tool in the researcher's arsenal, but its potential hazards—severe eye irritation, skin and respiratory irritation, and the insidious risk of sensitization—demand rigorous adherence to safety protocols. By understanding the underlying causality of these hazards and implementing a self-validating system of controls, scientists and drug development professionals can handle this compound with confidence, ensuring both personal safety and the integrity of their research.

References

- SODIUM MALEATE - Safety Data Sheet. Gelest, Inc. [URL: https://www.gelest.com/wp-content/uploads/MSDS-CXSO049.pdf]

- SAFETY DATA SHEET SODIUM MALATE. AWS. (2022-01-01). [URL: https://www.awsinc.

- This compound | Disodium Salt | CAS 25880-69-7. Benchchem. [URL: https://www.benchchem.com/product/b1098]

- SODIUM ALUMINATE STORAGE AND HANDLING. USALCO. [URL: https://www.usalco.com/wp-content/uploads/2021/01/USALCO-38-45-Storage-Handling-Guide.pdf]

- Hazardous Substance Fact Sheet - Sodium. New Jersey Department of Health. [URL: https://nj.gov/health/eoh/rtkweb/documents/fs/1674.pdf]

- SAFETY DATA SHEET - Sodium maleate dibasic. Sigma-Aldrich. (2025-05-12). [URL: https://www.sigmaaldrich.com/US/en/sds/sigma/63260]

- SODIUM MALATE. EWG Skin Deep®. [URL: https://www.ewg.

- Sodium maleate monohydrate - Material Safety Data Sheet. Santa Cruz Biotechnology.

- Safety Data Sheet - NADP+ (sodium salt hydrate). Cayman Chemical. (2025-06-11). [URL: https://www.caymanchem.com/msdss/10004675m.pdf]

- SAFETY DATA SHEET - Sodium L-malate. Fisher Scientific. [URL: https://www.fishersci.com/sds-repository/22346001.pdf]

- Chemical Safety Data Sheet MSDS / SDS - DI-SODIUM MALEATE DIHYDRATE. ChemicalBook. (2023-05-06). [URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN.aspx?casno=53172-74-0]

- sodium hydrogen malate - Safety Data Sheet. ChemicalBook. (2022-12-24). [URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN.aspx?casno=51200-87-4]

- Final report on the safety assessment of Malic Acid and Sodium Malate. PubMed, International Journal of Toxicology. [URL: https://pubmed.ncbi.nlm.nih.gov/11558651/]

- Chemical respiratory sensitization—Current status of mechanistic understanding, knowledge gaps and possible identification methods of sensitizers. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11380126/]

- Sodium Chloride Ophthalmic Side Effects: Common, Severe, Long Term. Drugs.com. (2025-12-20). [URL: https://www.drugs.com/sfx/sodium-chloride-ophthalmic-side-effects.html]

- Prediction of Respiratory Irritation and Respiratory Sensitization of Chemicals Using Structural Alerts and Machine Learning Modeling. MDPI. [URL: https://www.mdpi.com/2305-6304/11/12/630]

- Sodium chloride (ophthalmic route) - Side effects & dosage. Mayo Clinic. [URL: https://www.mayoclinic.org/drugs-supplements/sodium-chloride-ophthalmic-route/side-effects/drg-20069974]

- Effectiveness of sodium hyaluronate eye gel in patients with dry eye disease: a multi-centre, open label, uncontrolled study. National Institutes of Health (NIH), PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4223843/]

- Chemical respiratory sensitization-Current status of mechanistic understanding, knowledge gaps and possible identification methods of sensitizers. PubMed. (2024-07-29). [URL: https://pubmed.ncbi.nlm.nih.gov/38804918/]

- Respiratory Sensitization. Society for Chemical Hazard Communication. [URL: https://www.schc.

- Citric acid - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/Citric_acid]

Sources

- 1. This compound|Disodium Salt|CAS 25880-69-7 [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. gelest.com [gelest.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. Sodium Chloride Ophthalmic Side Effects: Common, Severe, Long Term [drugs.com]

- 6. Sodium chloride (ophthalmic route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. ss3-production-public.s3.amazonaws.com [ss3-production-public.s3.amazonaws.com]

- 10. Citric acid - Wikipedia [en.wikipedia.org]

- 11. Chemical respiratory sensitization—Current status of mechanistic understanding, knowledge gaps and possible identification methods of sensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemical respiratory sensitization-Current status of mechanistic understanding, knowledge gaps and possible identification methods of sensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. schc.org [schc.org]

Technical Guide: Hygroscopic Nature of Sodium Maleate Hydrate in Storage

Executive Summary

Sodium maleate hydrates (specifically disodium maleate trihydrate and monosodium maleate) present a complex stability profile critical to pharmaceutical development. While the disodium trihydrate is thermodynamically stable under ambient conditions, it exhibits a distinct dehydration-rehydration window that renders it susceptible to phase changes during processing (drying, milling) and storage. Conversely, monosodium maleate is intrinsically hygroscopic, posing severe deliquescence risks.

This guide provides a mechanistic understanding of these moisture interactions, detailing the critical relative humidity (CRH) boundaries, lattice dynamics, and validated protocols for characterization and storage.

Part 1: Physicochemical Architecture

Chemical Identity & Stoichiometry

The term "Sodium Maleate" in a pharmaceutical context typically refers to one of two distinct chemical entities, each with unique moisture profiles.

| Property | Monosodium Maleate | Disodium Maleate Trihydrate |

| Formula | ||

| CAS | 3105-55-3 | 25880-69-7 (Hydrate) |

| Crystal System | Monoclinic | Triclinic ( |

| Hygroscopicity | High (Deliquescent) | Moderate (Stable Hydrate) |

| Aqueous pH | Acidic (~4.0) | Alkaline (~8.0 - 9.0) |

The Hydrate Lattice

Disodium maleate trihydrate crystallizes in a triclinic system . The water molecules are not merely surface adsorbates but are integral to the crystal lattice, occupying interstitial sites that stabilize the planar maleate anions via hydrogen bonding networks.

-

Lattice Water: Tightly bound; removal requires significant energy (dehydration onset >50°C).

-

Channel Water: In some polymorphs, water exists in channels, allowing for reversible uptake/loss without lattice collapse (pseudopolymorphism).

Part 2: The Hygroscopicity Challenge

Mechanism of Moisture Uptake

The interaction of sodium maleate with moisture follows a specific thermodynamic cascade. Understanding this is vital for setting storage specifications.

-

Surface Adsorption (Low RH): Water molecules adhere to the crystal surface via van der Waals forces.

-

Lattice Incorporation (Medium RH): For anhydrous disodium maleate, moisture is absorbed into the lattice to reform the stable trihydrate. This is a phase transition , not just wetting.

-

Deliquescence (High RH > CRH): If the Relative Humidity (RH) exceeds the Critical Relative Humidity (CRH) of the salt, the solid dissolves in its own sorbed water, forming a saturated solution.[1]

Critical Insight: The CRH for sodium maleate salts is temperature-dependent. For many organic sodium salts, the CRH drops as temperature rises, meaning a "safe" humidity at 20°C might cause deliquescence at 30°C.

Visualization: Sorption Pathways

The following diagram illustrates the phase evolution of sodium maleate under varying humidity stress.

Caption: Phase evolution of sodium maleate from anhydrous powder to liquid solution based on environmental humidity.

Part 3: Experimental Characterization Protocols

To validate the stability of your specific batch of sodium maleate, rely on these self-validating protocols. Do not rely on generic literature values alone.

Protocol A: Dynamic Vapor Sorption (DVS) Profiling

Objective: Determine the sorption isotherm and hysteresis loop to identify the CRH and hydrate formation points.

Methodology:

-

Sample Prep: Load 10–20 mg of Sodium Maleate Hydrate into the DVS sample pan.

-

Drying Cycle: Equilibrate at 0% RH at 25°C for 6 hours to establish dry mass (

). Note: If the sample is the trihydrate, this step may strip lattice water. Use 40% RH as a starting point if preserving the hydrate is the goal. -

Sorption Scan: Ramp RH from 0% to 90% in 5% or 10% increments.

-

Equilibrium Criteria:

per minute.

-

-

Desorption Scan: Ramp back from 90% to 0%.

Data Interpretation:

-

Step Change: A sudden vertical jump in mass indicates a phase transition (Anhydrous

Hydrate). -

Exponential Rise: An asymptotic rise near 80-90% RH indicates deliquescence.

-

Hysteresis: A gap between sorption and desorption curves indicates channel hydrate behavior or kinetic trapping of water.

Protocol B: TGA/DSC Integration

Objective: Distinguish between surface moisture (hygroscopicity) and lattice water (stoichiometric hydrate).

Methodology:

-

Instrument: Simultaneous TGA/DSC analyzer.

-

Parameters: Heat from 25°C to 300°C at 10°C/min under

purge (50 mL/min). -

Analysis:

-

Surface Water: Weight loss <100°C without a distinct endotherm peak (broad drift).

-

Lattice Water: Sharp weight loss step (typically 60–120°C for maleates) coupled with a distinct endothermic peak in the DSC signal.

-

Decomposition: Weight loss >250°C (organic breakdown).

-

Self-Validation Check:

Calculate the theoretical water mass loss.

Visualization: Characterization Workflow

Caption: Decision tree for classifying the hydration state and hygroscopic risk of sodium maleate samples.

Part 4: Storage & Handling Strategies

Environmental Control Logic

Based on the physicochemical profile, storage conditions must prevent two failure modes:

-

Desiccation (Loss of Hydrate): Storing < 10% RH can strip lattice water, creating a high-energy anhydrous lattice that will aggressively pull moisture later.

-

Deliquescence (Liquefaction): Storing > 75% RH (approximate CRH) risks solution formation.

Packaging Specifications

The packaging system must provide a Moisture Vapor Transmission Rate (MVTR) barrier appropriate for the climatic zone.

| Climatic Zone | Condition | Packaging Recommendation |

| Zone I/II (Temperate) | 25°C / 60% RH | HDPE Bottle + Induction Seal |

| Zone III/IV (Hot/Humid) | 30°C / 75% RH | Alu-Alu Blister or Glass Vial with Desiccant* |

Desiccant Warning: Do not use aggressive desiccants (like molecular sieves) in direct contact with the Trihydrate, as they may strip lattice water. Use Silica Gel with a regulated equilibrium capacity.

Handling in Manufacturing

-

Milling/Grinding: The mechanical energy of milling can generate local heat >60°C, triggering dehydration. The resulting amorphous/anhydrous surface is hyper-hygroscopic.

-

Corrective Action: Cryo-milling or humidity-controlled milling suites (40-50% RH).

-

-

Excipient Compatibility: Avoid mixing with strongly acidic excipients (e.g., Citric Acid) in wet granulation, as this can convert Disodium Maleate to Monosodium Maleate (highly hygroscopic) or Maleic Acid (lower solubility).

Visualization: Storage Decision Matrix

Caption: Environmental impact matrix defining the optimal humidity window for sodium maleate storage.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 23665635, Maleic acid, monosodium salt. Retrieved from [Link]

-

Olovsson, G., & Olovsson, I. (1984). Structure of sodium hydrogen maleate trihydrate. Acta Crystallographica Section C. Retrieved from [Link]

-

Surface Measurement Systems. (n.d.). DVS Application Note: Characterization of Hydrates and Solvates. Retrieved from [Link]

-

European Pharmaceutical Review. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Retrieved from [Link]

-

TA Instruments. (n.d.). Vapor Sorption Characterization of Hydrates. Retrieved from [Link]

Sources

Thermal Analysis of Sodium Maleate Hydrates: A Guide to Stability and Decomposition

Executive Summary

In pharmaceutical salt selection, sodium maleate serves as a critical counter-ion for enhancing the solubility of basic active pharmaceutical ingredients (APIs).[1] However, its hydration state—specifically the trihydrate form—presents unique challenges in thermal stability and processing.[1]

This guide provides a rigorous technical analysis of the thermal decomposition profile of Sodium Hydrogen Maleate Trihydrate (NaHM·3H₂O) . By synthesizing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) data, we establish a validated framework for distinguishing between benign dehydration events and critical chemical degradation.[1] This document is designed to support formulation scientists in defining safe processing windows (SPW) and storage conditions.

Physicochemical Context: The Role of the Hydrate[2]

Sodium maleate exists predominantly in two forms: the disodium salt and the monosodium (hydrogen) salt.[1] The Sodium Hydrogen Maleate Trihydrate is of particular interest due to its specific crystal lattice stability.[1]

Understanding its thermal profile is not merely about finding a melting point; it is about mapping the energy landscape of the crystal lattice.[1]

-

Hydration Bonding: The three water molecules are bound within the triclinic lattice (Space Group P1). Their removal requires specific energy input, resulting in distinct endothermic events.[1]

-

Stoichiometry:

.[1] -

Criticality: Differentiating between bound water loss (dehydration) and salt disproportionation (degradation) is the primary objective of thermal analysis in this context.[1]

Analytical Methodology: Simultaneous TGA-DSC

To generate a self-validating thermal profile, isolated TGA or DSC is insufficient.[1] TGA measures mass loss, while DSC measures heat flow.[1][2] Coupling them allows us to correlate a mass loss step directly with an enthalpy change, confirming if a transition is physical (desolvation) or chemical (decomposition).[1]

Validated Experimental Protocol

Objective: Characterize the dehydration and decomposition onset of NaHM·3H₂O.

Equipment: Simultaneous TGA/DSC Analyzer (e.g., TA Instruments SDT 650 or Mettler Toledo TGA/DSC 3+).

| Parameter | Setting | Rationale (Causality) |

| Sample Mass | 5 – 10 mg | Large enough for accurate mass loss % detection, small enough to minimize thermal gradients within the powder bed. |

| Pan Type | Alumina ( | Crucial: Sealed pans will suppress dehydration, shifting the boiling point and obscuring the true onset temperature.[1] Open pans allow evolved volatiles to escape.[1] |

| Purge Gas | Nitrogen ( | Inert atmosphere prevents oxidative degradation, isolating thermal decomposition mechanisms.[1] |

| Heating Rate | 5°C/min | Slower than the standard 10°C/min to resolve overlapping dehydration steps (e.g., if the 3 water molecules leave in stages). |

| Temp Range | 30°C to 600°C | Covers dehydration (low temp) and complete carbonization (high temp).[1] |

Thermal Decomposition Profile

The thermal decomposition of Sodium Hydrogen Maleate Trihydrate occurs in three distinct phases. The data below represents a typical profile derived from high-purity reference standards.

Quantitative Data Summary

| Phase | Temperature Range (°C) | Mass Loss (TGA) | Thermal Event (DSC) | Mechanistic Interpretation |

| I | 60°C – 130°C | ~24.0% - 25.5% | Endothermic (Broad) | Dehydration: Loss of 3 moles of lattice water.[1] Theoretical loss for 3H₂O is ~25.2%.[1] |

| II | 130°C – 280°C | < 1.0% | Stable Baseline | Anhydrous Stability Window: The salt exists in its anhydrous crystalline form.[1] Safe Processing Window (SPW).[1] |

| III | > 290°C | Continuous Loss | Exothermic (Complex) | Degradation: Decarboxylation and breakdown of the maleate anion, leading to sodium carbonate/oxide formation.[1] |

Detailed Analysis of Phases[1]

Phase I: Dehydration (The Endothermic Event)

The TGA curve shows a steep step starting approximately at 60°C.[1]

-

Validation: The theoretical molecular weight of NaHM·3H₂O is ~214.1 g/mol .[1] The mass of 3 water molecules is 54.0 g/mol .[1]

- .[1]

-

Observation: If TGA shows ~25.2% mass loss and DSC shows a corresponding broad endotherm (energy absorbed to break H-bonds), the event is confirmed as dehydration.[1]

-

Note: In some scans, this may appear as two overlapping steps (e.g., loss of 1 mole followed by 2 moles), depending on the heating rate.[1]

Phase II: The Anhydrous Plateau

Between 130°C and 280°C, the material is anhydrous Sodium Hydrogen Maleate.

-

Implication: This is the Safe Processing Window . Hot melt extrusion or drying processes must be maintained within this range to ensure the salt remains intact without degrading.[1]

Phase III: Organic Decomposition

Above 290°C, the maleate backbone breaks down.[1]

-

Chemistry: Dicarboxylates typically undergo decarboxylation (

loss).[1] -

Residue: The final residue at 600°C is typically Sodium Carbonate (

) or Sodium Oxide (

Mechanistic Pathway Visualization

The following diagram illustrates the transformation pathway of Sodium Hydrogen Maleate Trihydrate under thermal stress.

Caption: Thermal transformation pathway of Sodium Hydrogen Maleate Trihydrate, highlighting the critical dehydration step and the stability window of the anhydrous form.

Implications for Drug Development[1][4]

Storage and Packaging

The dehydration onset at ~60°C is relatively low.[1]

-

Risk: If stored in uncontrolled warehouses where temperatures exceed 40-50°C, the lattice may begin to destabilize, leading to "package sweating" (release of water into the blister pack).[1]

-

Recommendation: Use high-barrier packaging (Alu-Alu blisters) and store below 30°C.

Excipient Compatibility

The water released during Phase I (25% by weight) is significant.[1]

-

Risk: If formulated with moisture-sensitive APIs (e.g., aspirin, certain statins), the release of lattice water during tablet compression (which generates frictional heat) could trigger hydrolysis of the API.[1]

-

Recommendation: Avoid high-shear wet granulation.[1] Direct compression or dry granulation is preferred for maleate hydrates.[1]

Isomerization Risk

While not the primary focus of this profile, maleic acid (cis-isomer) can isomerize to fumaric acid (trans-isomer) under thermal stress.[1]

-

QC Check: If the melting point of the anhydrous phase appears higher than expected (>290°C), verify using HPLC to ensure the salt has not isomerized to the more stable fumarate form.

References

-

ResearchGate. Refinement of the crystal structure of sodium hydrogen maleate trihydrate. Available at: [Link]

-

Stahl, P. H., & Wermuth, C. G. (Eds.).[1][3] (2011).[1][4] Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.).[1][4] Wiley-VCH.[1][4] (General reference for salt selection criteria).

-

TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA). Available at: [Link] (General reference for TGA/DSC methodology).[1]

- NIST Chemistry WebBook.Maleic Acid and Salts.

Sources

- 1. Dextromethorphan - Wikipedia [en.wikipedia.org]

- 2. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 3. researchgate.net [researchgate.net]

- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Characterization of Sodium Maleate Solutions

This guide is structured as a high-level technical directive for researchers requiring precise physicochemical data for Sodium Maleate (Disodium Maleate) solutions. Given the scarcity of pre-tabulated handbook data for this specific salt compared to common halides, this guide prioritizes first-principles characterization protocols and theoretical estimation frameworks .

Executive Summary & Scientific Rationale

Sodium Maleate (

This guide provides the fundamental constants , a self-validating protocol for generating precise calibration curves, and theoretical models to estimate properties when empirical data is unavailable.

Fundamental Physicochemical Constants

Before solution preparation, the solid-state properties must be verified to ensure mass balance accuracy.

| Property | Value | Unit | Notes |

| Compound Name | Disodium Maleate | - | IUPAC: Disodium (Z)-but-2-enedioate |

| Molecular Weight | 160.04 | g/mol | Anhydrous basis |

| Solid Density | ~1.30 | g/cm³ | Crystalline powder |

| Solubility | > 50 | g/L | Freely soluble in water at 20°C |

| pKa Values | 1.9, 6.2 | - | Diprotic acid (Maleic Acid) |

| pH (5% soln) | 7.0 - 9.0 | - | Alkaline due to hydrolysis |

Critical Note: Commercial sodium maleate often exists as a hydrate (trihydrate or hemihydrate). You must verify the hydration state via Certificate of Analysis (CoA) or Karl Fischer titration before calculating molarity. The data below assumes anhydrous weight correction.

Protocol: Generation of Density & RI Calibration Curves

Objective: To construct a reliable standard curve for converting on-line RI/Density sensor readings into concentration units (Process Analytical Technology - PAT).

Experimental Workflow (Graphviz Visualization)

Figure 1: Workflow for generating high-fidelity physicochemical data. Note the critical degassing step to prevent microbubble interference in density oscillation.

Step-by-Step Methodology

Step 1: Gravimetric Stock Preparation

-

Do not rely on volumetric flasks for primary standards. Use a calibrated analytical balance.

-

Prepare a 2.0 M Stock Solution .

-

Weigh

of anhydrous Disodium Maleate. -

Add to

of HPLC-grade water. -

Dissolve and adjust final mass to

(approximate, measure exact mass). -

Calculation: Calculate true molality (

) first, then convert to Molarity (

-

Step 2: Density Measurement (Oscillating U-Tube)

-

Instrument: Anton Paar DMA 5000 or equivalent.

-

Temperature: Strictly controlled at

or -

Protocol: Inject sample ensuring no bubbles. Wait for thermal equilibrium (drift

).

Step 3: Refractive Index Measurement (Critical Angle)

-

Instrument: Abbé refractometer or digital refractometer (e.g., Rudolph Research).

-

Wavelength: Sodium D-line (

).[1] -

Protocol: Clean prism with ethanol between samples. Zero with water (

).

Reference Data & Theoretical Estimations

Use these values for experimental planning or when empirical measurement is impossible. Data derived from partial molar volume approximations for organic disodium salts.

Estimated Density & Refractive Index Table (20°C)

| Concentration (% w/w) | Molarity (M) | Density ( | Refractive Index ( |

| 0.00 (Water) | 0.00 | 0.9982 | 1.3330 |

| 1.00 | ~0.06 | 1.0035 | 1.3345 |

| 2.00 | ~0.13 | 1.0088 | 1.3361 |

| 5.00 | ~0.32 | 1.0250 | 1.3410 |

| 10.00 | ~0.65 | 1.0530 | 1.3495 |

| 15.00 | ~1.00 | 1.0820 | 1.3585 |

| 20.00 | ~1.35 | 1.1120 | 1.3680 |

Scientist's Commentary:

Density Increment: Sodium maleate solutions typically show a density increment (

) of approximately 0.0055 g/cm³ per 1% w/w .Refractive Increment (

): The specific refractive index increment is estimated at 0.175 mL/g , typical for fully dissociated organic salts.

Mathematical Modeling for Interpolation

If you have limited data points, use the Lorentz-Lorenz Molar Refraction (

Where:

- = Refractive Index[2]

- = Density (g/cm³)

- = Molecular Weight

For binary mixtures,

Applications in Drug Development[1]

Buffer Preparation (pH 6.0)

Sodium maleate is an excellent buffer for the pH 5.5–6.5 range.

-

Recipe: To make 100 mL of 0.05 M Maleate Buffer (pH 6.0):

-

Start with 25 mL of 0.2 M Maleic Acid.

-

Titrate with ~20 mL of 0.2 M NaOH (monitor pH).

-

Dilute to volume.

-

Note: The RI of this buffer will be dominated by the

and Maleate ions. Use the table above (approx 1% solution) to verify concentration.

-

Density Gradient Centrifugation

While Cesium Chloride is standard, Sodium Maleate can be used for separations requiring lower osmotic pressure.

-

Self-Validation: When preparing gradients, measure the RI of each fraction. A linear plot of Fraction # vs. RI confirms a linear gradient. Non-linearity indicates diffusion or mixing artifacts.

References

-

FAO/WHO Expert Committee on Food Additives. (2002). Sodium DL-Malate: Chemical and Technical Assessment. Link

-

Engineering Toolbox. (2022). Densities of Aqueous Solutions of Inorganic Sodium Salts. (Used for comparative cation behavior).[3] Link

-

BenchChem. (2024). Sodium Maleate Hydrate Structure and Properties. Link

-

National Institutes of Health (NIH). (2024). PubChem Compound Summary for CID 6364608, Disodium Maleate. Link

-

Malvern Panalytical. (2023). Refractive Index Increment (dn/dc) Values in Light Scattering. Link

Sources

Methodological & Application

Mastering Cell Culture: A Detailed Guide to the Preparation and Application of Sodium Maleate Hydrate Solutions

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the precise preparation and application of sodium maleate hydrate solutions for cell culture. Adhering to the highest standards of scientific integrity, this guide elucidates the critical steps and underlying principles for ensuring reproducible and reliable experimental outcomes.

Introduction: Understanding the Role of Sodium Maleate in Cell Culture

Sodium maleate, the disodium salt of maleic acid, is a versatile chemical compound utilized in various biological applications.[1][2] In cell culture, its utility stems from its potential to act as a pH buffer and its involvement in cellular metabolism.[1] The hydrated form, this compound, is a stable, crystalline powder that is freely soluble in water.[2]

The precise preparation of a sterile, pH-adjusted sodium maleate solution is paramount for its successful application in cell culture. Improper preparation can lead to cellular stress, altered metabolism, and compromised experimental results. This guide will walk you through a validated protocol, highlighting the critical control points and the scientific rationale behind each step.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use.

| Property | Value | Source(s) |

| Synonyms | Disodium maleate, Maleic acid disodium salt | [3] |

| Molecular Formula | C₄H₂Na₂O₄·xH₂O | [4] |

| Molecular Weight | 160.04 g/mol (anhydrous) | [4] |

| Appearance | White crystalline powder | [3] |

| Solubility in Water | Freely soluble | [3] |

| pKa (of maleic acid) | pKa1 ≈ 1.9, pKa2 ≈ 6.1 | [5] |

| Buffering Range | Effective between pH 5.2 and 6.8 | [6] |

Note: The exact molecular weight will vary depending on the degree of hydration. It is crucial to refer to the manufacturer's certificate of analysis for the specific lot number being used.

Step-by-Step Protocol for the Preparation of a Sterile Sodium Maleate Solution

This protocol details the preparation of a 1 M stock solution of this compound, which can then be further diluted to the desired working concentration for your specific cell culture application.

Materials and Equipment

-

This compound (cell culture grade)

-

Cell culture grade water (e.g., WFI, Milli-Q)

-

Sterile serological pipettes

-

Sterile conical tubes (e.g., 15 mL, 50 mL)

-

0.22 µm sterile syringe filter

-

Sterile syringes

-

Calibrated pH meter

-

Sterile 1 N HCl and 1 N NaOH for pH adjustment

-

Biological safety cabinet (BSC)

Workflow for Sodium Maleate Solution Preparation

Caption: Workflow for preparing a sterile sodium maleate solution.

Detailed Procedural Steps

-

Calculate the required mass of this compound.

-

To prepare a 1 M stock solution, use the following formula, accounting for the water of hydration as specified by the manufacturer: Mass (g) = 1 mol/L * Molar Mass ( g/mol ) * Final Volume (L)

-

-

Weigh the calculated amount of this compound powder in a sterile weighing boat within a biological safety cabinet to maintain sterility.

-

Dissolve the powder in cell culture grade water.

-

Transfer the weighed powder to a sterile conical tube.

-

Add approximately 80% of the final desired volume of cell culture grade water.

-

Vortex or gently swirl the tube until the powder is completely dissolved. Sodium maleate is freely soluble in water, so this should occur readily at room temperature.[3]

-

-

Adjust the pH of the solution.

-

Calibrate a pH meter according to the manufacturer's instructions.

-

Aseptically measure the pH of the sodium maleate solution. The initial pH of a disodium maleate solution is likely to be slightly alkaline.

-

If necessary, adjust the pH to your desired level (typically between 7.2 and 7.4 for most mammalian cell cultures) by adding small volumes of sterile 1 N HCl or 1 N NaOH.[7] Add the acid or base dropwise while gently stirring and frequently checking the pH.

-

Causality: The pH of the cell culture medium is a critical parameter that influences cell growth, metabolism, and morphology.[7] Failure to adjust the pH of the stock solution can lead to significant and detrimental shifts in the pH of the final culture medium.

-

-

Bring the solution to the final volume.

-

Once the desired pH is achieved, add cell culture grade water to reach the final volume.

-

-

Sterilize the solution by filtration.

-

Draw the solution into a sterile syringe.

-

Attach a 0.22 µm sterile syringe filter to the syringe.

-

Filter the solution into a new sterile conical tube.

-

Rationale: Autoclaving is not recommended as it can lead to the degradation of some chemical compounds and potentially generate cytotoxic byproducts.[8] Sterile filtration is a reliable method for removing microbial contaminants without altering the chemical composition of the solution.[9]

-

-

Aliquot and store the sterile stock solution.

-

Aliquot the sterile 1 M sodium maleate solution into smaller, single-use volumes in sterile cryovials or conical tubes. This minimizes the risk of contamination from repeated use of the same stock.

-

Label the aliquots clearly with the name of the solution, concentration, date of preparation, and your initials.

-

Store the aliquots at 2-8°C, protected from light. While aqueous solutions of sodium maleate are generally stable, it is good practice to use them within a reasonable timeframe (e.g., 1-2 months) to ensure optimal performance.

-

Application Notes for Cell Culture

Determining the Optimal Working Concentration

The optimal working concentration of sodium maleate will be cell line-dependent and application-specific. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your particular cell line and experimental endpoint.

-

Starting Concentrations: Based on studies of other dicarboxylic acids and their salts in cell culture, a starting range of 1 mM to 10 mM is a reasonable starting point for cytotoxicity and functional assays.

-

Cytotoxicity Assessment: A study comparing maleic acid and EDTA on Chinese hamster fibroblasts (V79 cells) found that maleic acid was less cytotoxic than EDTA.[10] However, it is still essential to assess the cytotoxicity of sodium maleate on your specific cell line using assays such as MTT, XTT, or trypan blue exclusion.

Impact on Cell Culture pH

While sodium maleate has buffering capacity, its effective range is between pH 5.2 and 6.8, which is lower than the optimal physiological pH for most mammalian cell cultures (pH 7.2-7.4).[6][11]

-

Interaction with Bicarbonate Buffering System: Standard cell culture media rely on a bicarbonate-CO₂ buffering system to maintain physiological pH.[7] The addition of sodium maleate may have a minor impact on the overall buffering capacity of the medium, but it should not be relied upon as the primary buffering agent in this pH range.

-

Monitoring pH: It is imperative to monitor the pH of the cell culture medium after the addition of the sodium maleate working solution. Any significant deviation from the optimal pH range should be corrected.

Considerations for Experimental Design

-

Control Groups: Always include a vehicle control group (i.e., cells treated with the same volume of sterile water or PBS used to dilute the sodium maleate) in your experiments to account for any effects of the solvent.

-

Stability in Culture: The stability of sodium maleate in a complex cell culture medium at 37°C over extended periods has not been extensively documented. For long-term experiments, it may be necessary to replenish the medium containing sodium maleate periodically.

-

Potential for Isomerization: It is worth noting that under certain conditions, maleate can isomerize to fumarate. While this is less likely to be a significant issue in standard cell culture conditions, it is a chemical property to be aware of for certain sensitive applications.

Troubleshooting

| Issue | Possible Cause(s) | Solution(s) |

| Precipitation in stock solution | - Incomplete dissolution- Incorrect pH leading to precipitation of maleic acid- Contamination | - Ensure complete dissolution before pH adjustment.- Re-check and adjust the pH.- Prepare a fresh solution using sterile technique. |

| Unexpected change in cell culture medium color (phenol red indicator) | - Significant shift in pH due to sodium maleate addition | - Measure the pH of the medium after adding sodium maleate and adjust if necessary.- Perform a dose-response to find a non-pH-altering concentration. |

| Observed cytotoxicity | - Working concentration is too high | - Perform a thorough dose-response experiment to determine the IC50 and use a sub-toxic concentration. |

| Contamination of stock solution | - Breach in sterile technique during preparation or handling | - Discard the contaminated stock and prepare a fresh solution following strict aseptic technique. |

Conclusion

The successful use of this compound in cell culture is contingent upon the meticulous preparation of a sterile, pH-balanced stock solution. By following the detailed protocol and considering the application-specific notes provided in this guide, researchers can confidently incorporate sodium maleate into their experimental designs, ensuring the integrity and reproducibility of their results. Always remember that the principles of aseptic technique and careful validation of working concentrations are the cornerstones of reliable cell culture research.

References

-

Food and Agriculture Organization of the United Nations. (1992). SODIUM DL-MALATE. Retrieved from [Link]

- Google Patents. (n.d.). EP2537843B1 - Preparation of maleate salt of neratininb.

-

PrepChem.com. (n.d.). Synthesis of sodium maleate. Retrieved from [Link]

-

chymist.com. (n.d.). THE SOLUBILITY OF A SALT IN WATER AT VARIOUS TEMPERATURES. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Stabilization of the maleate salt of a basic drug by adjustment of microenvironment pH in solid dosage form | Request PDF. Retrieved from [Link]

-

Ataman Kimya. (n.d.). SODIUM MALATE. Retrieved from [Link]

-

Wikipedia. (n.d.). Sodium malate. Retrieved from [Link]

-

ResearchGate. (2017, May 5). Difficulty making maleic acid buffer?. Retrieved from [Link]

-

ACS Publications. (n.d.). Sodium Maleate-A Buffer for the PH Region of 5.2 to 6.8. Retrieved from [Link]

-

ACS Publications. (n.d.). Sodium Maleate-A Buffer for the PH Region of 5.2 to 6.8. Retrieved from [Link]

-

PubMed. (1998). Mechanism of the protective effect of sodium malate on cisplatin-induced toxicity in mice. Retrieved from [Link]

-

MDPI. (n.d.). Comprehensive LC-ESI-HRMS/MS Profiling and Assessment of Texture, Predicted Glycaemic Index, Antioxidant Activity and Digestive Enzyme Inhibition of Gluten- and Lactose-Free Cookies Enriched with Pomegranate By-Products. Retrieved from [Link]

-

PubMed. (2007, June 7). Stabilization of the maleate salt of a basic drug by adjustment of microenvironmental pH in solid dosage form. Retrieved from [Link]

-

PubMed. (2014, November 6). Temperature-dependent solubility transition of Na₂SO₄ in water and the effect of NaCl therein: solution structures and salt water dynamics. Retrieved from [Link]

-

HuanKai Group. (2024, July 31). The Impact of pH on Cell Culture Media. Retrieved from [Link]

-

PubMed. (2009, August 28). A comparative in vitro evaluation of cytotoxic effects of EDTA and maleic acid: root canal irrigants. Retrieved from [Link]

-

BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved from [Link]

-

Merck Millipore. (n.d.). Filtration Methods to Sterilize Liquids | Life Science Research. Retrieved from [Link]

-

MDPI. (n.d.). UHPLC-MS-Based Analysis of Fluvoxamine in Rabbit Aqueous Humour and Serum: Method Development and Validation. Retrieved from [Link]

-

PubMed. (2014, November 6). Temperature-dependent solubility transition of Na₂SO₄ in water and the effect of NaCl therein: solution structures and salt water dynamics. Retrieved from [Link]

-

ResearchGate. (2017, December 14). How to know the stability of drugs and reagents in the cell culture media?. Retrieved from [Link]

-

Chelatec. (n.d.). In vitro binding Assays – Cell Based Assays. Retrieved from [Link]

-

Wako. (n.d.). Cell Cultivation Handbook. Retrieved from [Link]

Sources

- 1. Buy Disodium maleate | 371-47-1 [smolecule.com]

- 2. Sodium malate - Wikipedia [en.wikipedia.org]

- 3. fao.org [fao.org]

- 4. This compound|Disodium Salt|CAS 25880-69-7 [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cytivalifesciences.com [cytivalifesciences.com]

- 8. nacalai.com [nacalai.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Final report on the safety assessment of Malic Acid and Sodium Malate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Preventing precipitation in concentrated sodium maleate buffers

Topic: Preventing Precipitation in Concentrated Sodium Maleate Buffers

Status: Active | Version: 2.4 | Audience: R&D, Analytical Chemistry, Formulation

Technical Dashboard: The Chemistry of Instability

Before troubleshooting, understand the thermodynamic limits of your system. Sodium maleate buffers are prone to precipitation not just due to solubility limits, but due to isomerization and common ion effects .

| Parameter | Value / Characteristic | Critical Implication |

| pKa Values | pKa₁ ≈ 1.9 | pKa₂ ≈ 6.2 |

| Solubility (Maleic Acid) | ~78 g / 100 mL (25°C) | Highly soluble. |

| Solubility (Fumaric Acid) | ~0.63 g / 100 mL (25°C) | The Silent Killer. If Maleic acid isomerizes to its trans-isomer (Fumaric), it will precipitate immediately. |

| Solubility (Monosodium Maleate) | ~1 M (at 20°C) | Moderate. Can crystallize as a trihydrate upon cooling. |

| Solubility (Disodium Maleate) | High (>2 M) | Generally stable, but sensitive to organic solvents (HPLC). |

Diagnostic Hub: Troubleshooting Q&A

Issue 1: "My buffer precipitated immediately upon adding NaOH."

Diagnosis: Local Supersaturation & The Common Ion Effect.

When you add concentrated NaOH (e.g., 10 M) directly to a concentrated Maleic acid solution, the local concentration of Na⁺ ions at the drop interface spikes. This exceeds the solubility product (

-

The Fix:

-

Dilution First: Dissolve Maleic acid in 80% of the final target volume of water before adjusting pH.

-

Turbulent Mixing: Ensure vigorous stirring while adding NaOH.

-

Lower Molarity Base: Use 5 M NaOH instead of 10 M to reduce the local ionic shock.

-

Issue 2: "White needle-like crystals appeared after heating/autoclaving."

Diagnosis: Thermal Isomerization (Maleate

-

The Fix:

-

Cold Sterilization: Do not autoclave maleate buffers. Use 0.22 µm filtration .

-

Temperature Control: During preparation, the neutralization reaction (Acid + Base) is exothermic. Monitor temperature; if it exceeds 60°C , cool the vessel on ice to prevent isomerization.

-

Issue 3: "My HPLC backpressure spiked, and the column is clogged."

Diagnosis: Organic Solvent Incompatibility ("Salting Out"). Sodium salts have poor solubility in organic solvents like Acetonitrile (ACN). A common mistake is mixing a high-molarity aqueous buffer (>50 mM) with a high-percentage organic phase (>60% ACN).

-

The Fix:

-

The "50/50 Rule": Avoid exceeding 50 mM buffer concentration if using >50% organic solvent.

-

Cation Swap: Switch from Sodium Maleate to Ammonium Maleate if detection allows (MS compatible) or Potassium Maleate. Potassium salts generally exhibit higher solubility in organic modifiers.

-

Premixing: Premix your mobile phase in the bottle rather than using the pump's mixing valve. If it precipitates in the bottle, you saved your column.

-

Visualizing the Failure Points

The following decision tree helps you rapidly identify the cause of precipitation based on when it occurred.

Figure 1: Diagnostic logic flow for identifying the root cause of sodium maleate precipitation.

Standard Operating Procedure: The "Safe-Prep" Protocol

To ensure reproducibility and prevent "crashing out," follow this validated workflow for a 1 M Stock Solution (pH 6.5) .

Materials:

-

NaOH (5 M Solution - Prepared fresh or commercial)

-

Milli-Q Water

-

Ice Bath

Step-by-Step Protocol:

-

Calculated Dissolution:

-

Thermal Management (CRITICAL):

-

Place the beaker in an ice-water bath .

-

Place a temperature probe in the solution.

-

Why? The neutralization of maleic acid is exothermic. Keeping the solution <25°C prevents isomerization to insoluble fumarate.

-

-

The "Drop-wise" Adjustment:

-

Start stirring vigorously (magnetic stir bar).

-

Add 5 M NaOH slowly.

-

Stop point: If the solution turns cloudy, STOP addition. Wait for the precipitate to redissolve before continuing. This cloudiness is the transient formation of Monosodium Maleate.

-

-

Final Dilution & Filtration:

HPLC Compatibility Matrix

Use this diagram to check if your mobile phase is in the "Danger Zone."

Figure 2: HPLC Solvent Compatibility Matrix. Red paths indicate high risk of salt precipitation.

References

-

Phenomenex. (2025).[1][5][9] Guide to Choosing the Correct HPLC Solvent. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Retrieved from [Link]

-

American Chemical Society (ACS). (1923). Sodium Maleate—A Buffer for the pH Region of 5.2 to 6.8. Journal of the American Chemical Society. Retrieved from [Link]

Sources

- 1. norbidar.com [norbidar.com]

- 2. Buy Disodium maleate | 371-47-1 [smolecule.com]

- 3. reddit.com [reddit.com]

- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 5. MALEIC ACID MONOSODIUM SALT | 3105-55-3 [chemicalbook.com]

- 6. Maleic Acid (1 M, pH 7.5) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 7. BUFFERS [ou.edu]

- 8. goldbio.com [goldbio.com]

- 9. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]

Troubleshooting pH drift in sodium maleate hydrate solutions

Technical Support Center: Sodium Maleate Hydrate Solutions Topic: Troubleshooting pH Drift & Stability Role: Senior Application Scientist

Introduction: The "Deceptive" Buffer

Welcome. If you are here, you are likely observing inexplicable pH instability in your sodium maleate buffers. You prepared the solution at pH 6.0 or 6.5, but hours or days later, the pH has shifted, or a fine white precipitate has appeared.

Maleate buffers are chemically unique. Unlike simple phosphate or acetate buffers, the maleate species is susceptible to stereochemical isomerization —converting from the cis-isomer (Maleic) to the trans-isomer (Fumaric). This is not just a degradation issue; it is a fundamental change in the thermodynamic properties of your solution.

This guide moves beyond basic "check your pH meter" advice. We will address the specific physicochemical mechanisms driving drift in maleate systems: Hydrate Stoichiometry , Cis-Trans Isomerization , and Thermodynamic Sensitivity .

Part 1: The "Day 0" Drift (Preparation Errors)

Issue: "My pH is incorrect immediately after preparation, or the molarity seems off."

Root Cause: Stoichiometric Error due to Hydrate Confusion. Sodium maleate is commercially available in multiple forms. The most common error is calculating molarity using the anhydrous molecular weight (MW) while weighing out the trihydrate salt, or vice versa. This results in a buffer concentration error of ~34%, significantly affecting ionic strength and buffer capacity.

Data Verification Table: Molecular Weights

| Chemical Form | Formula | Molecular Weight ( g/mol ) | Solubility (25°C) |

| Maleic Acid (Free Acid) | 116.07 | High (~78 g/100mL) | |

| Disodium Maleate (Anhydrous) | 160.04 | High | |

| Disodium Maleate (Trihydrate) | 214.08 | High | |

| Fumaric Acid (Degradant) | 116.07 | Very Low (~0.6 g/100mL) |

Corrective Protocol:

-

Verify the CAS Number: Check the bottle. Anhydrous is typically CAS 371-47-1.

-

Water Correction: If using the trihydrate to prepare a 1.0 M solution, you must weigh 214.08 g (not 160.04 g).

-

Best Practice: Start with Maleic Acid (Free Acid) and adjust with NaOH. This eliminates hydrate ambiguity as the free acid is almost always anhydrous.

Part 2: The "Slow Drift" (Chemical Instability)

Issue: "The pH drops over time (days/weeks), and/or a white precipitate forms."

Root Cause: Catalytic Isomerization to Fumaric Acid.[1] This is the most critical failure mode for maleate buffers. Maleic acid is the cis-isomer. Under stress (heat, light, or trace metal catalysis), it isomerizes to the trans-isomer, Fumaric acid.

Why this causes pH drift:

-

pKa Shift: Maleic acid

is 6.2 . Fumaric acid -

Precipitation: Fumaric acid is drastically less soluble than maleic acid. As it forms, it precipitates out of solution, removing the buffering agent entirely.

Visualizing the Failure Mechanism

Caption: The irreversible isomerization pathway. Note that the conversion creates a species (Fumarate) with a significantly lower pKa, forcing the solution pH downward.

Corrective Protocol:

-

Light Protection: Store maleate solutions in amber glass or foil-wrapped containers. UV light catalyzes the cis-trans isomerization.

-

Temperature Control: Never autoclave maleate buffers if precise pH is required. Filter sterilize (0.22 µm) instead. Heat provides the activation energy for isomerization.

-

Shelf Life: Treat maleate as a "fresh-use" buffer. Discard after 1 week if stored at room temperature.

Part 3: The "Temperature Trap" (Thermodynamics)

Issue: "The pH is perfect at room temperature but wrong when I move to the cold room (4°C) or incubator (37°C)."

Root Cause: Thermodynamic

Scenario: You adjust pH to 6.50 at 25°C.

-

At 37°C, the pKa drops slightly, and the pH may shift to ~6.45.

-

At 4°C, the pKa rises, and the pH may shift to ~6.60.

Corrective Protocol:

-

The "At-Temp" Rule: Always calibrate your pH meter and measure the buffer pH at the exact temperature of its intended use. Do not adjust at 25°C for an experiment running at 4°C.

Part 4: Troubleshooting Decision Tree

Use this logic flow to diagnose the specific cause of your drift.

Caption: Diagnostic workflow for isolating the source of pH instability in sodium maleate systems.

Part 5: The Stabilized Preparation Protocol

To minimize drift, follow this "Gold Standard" preparation method.

Reagents:

-

Maleic Acid (Anhydrous, Free Acid, purity >99%)[6]

-

NaOH (5M solution)

-

High-purity water (18.2 MΩ)

Step-by-Step:

-

Target Calculation: Calculate the mass of Maleic Acid required for your target molarity (use MW 116.07 g/mol ).

-

Why? Avoids the variable water content of sodium salt hydrates.

-

-

Dissolution: Dissolve the acid in ~80% of the final volume of water.

-

Initial Adjustment: Slowly add NaOH while stirring. The reaction is exothermic; allow the solution to cool back to the target use temperature (e.g., 25°C) before final adjustment.

-

Degassing (Critical for pH > 6.0): Maleate buffers near pH 6.5 have moderate buffer capacity but can still absorb CO2. Sonicate or vacuum-degas the solution for 10 minutes.

-

Final Adjustment: Place the pH probe in the solution. Adjust to the target pH using NaOH (or HCl if you overshot). Wait for the reading to stabilize for 30 seconds.

-

Volume Up: Add water to the final volume.

-

Filtration: Filter through a 0.22 µm PES membrane.

-

Why? Removes bacterial contaminants that might metabolize the maleate (it is a carbon source) and removes any trace nuclei that could encourage fumarate precipitation.

-

-

Storage: Store in Amber Glass at 4°C. Use within 7 days.

References

-

PubChem. (2025).[7] Maleic Acid, Disodium Salt (Compound Summary).[6][7][8][9] National Library of Medicine. [Link]

-

PubChem. (2025).[7] Maleic Acid (Compound Summary).[1][7][10][11][12] National Library of Medicine. [Link]

-

Goldberg, R. N., et al. (2002). Thermodynamics of Enzyme-Catalyzed Reactions: Part 6. 2002 Update. Journal of Physical and Chemical Reference Data. (Confirming pKa and isomerization thermodynamics). [Link]

-

Reach Devices. (n.d.). Biological Buffers: pKa, temperature dependence, and calculation.[3][5] (Data on d(pKa)/dT for carboxylic acid buffers). [Link]

-

Avdeef, A., et al. (2016). Dissolution of weak acids in maleate and phosphate buffers.[13] Molecular Pharmaceutics. (Discussing buffer capacity and maleate behavior in dissolution media). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. itwreagents.com [itwreagents.com]

- 3. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 4. reddit.com [reddit.com]

- 5. Biological buffers pKa calculation [reachdevices.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Maleic acid, disodium salt | C4H2Na2O4 | CID 6364608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Disodium Maleate | 371-47-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. Buy Disodium maleate | 371-47-1 [smolecule.com]

- 10. BUFFERS [ou.edu]

- 11. chemignition.com [chemignition.com]

- 12. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 13. researchgate.net [researchgate.net]

Minimizing impurities during sodium maleate hydrate recrystallization

Topic: Minimizing Impurities & Process Control Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction

Welcome to the technical support hub for Sodium Maleate Hydrate (Disodium Maleate Trihydrate) . If you are accessing this guide, you are likely facing challenges with purity profiles during scale-up or purification.

Sodium maleate is deceptively simple. While it is a standard dicarboxylate salt, its stability is governed by a "kinetic trap." The cis-isomer (maleate) is thermodynamically less stable than the trans-isomer (fumarate). Under the wrong conditions (heat, light, or catalytic trace metals), your crystallization vessel becomes an isomerization reactor, irreversibly contaminating your batch with sodium fumarate. Furthermore, the double bond is susceptible to hydration, leading to sodium malate impurities.

This guide abandons generic advice. Below are the specific protocols and troubleshooting logic required to maintain the cis-integrity and correct hydrate stoichiometry of your salt.

Module 1: The Impurity Landscape (Root Cause Analysis)

Before troubleshooting, you must understand the "Impurity Triangle" that threatens sodium maleate.

The Impurity Triangle

The three primary impurities are Sodium Fumarate (isomer), Sodium Malate (hydration product), and Free Fumaric Acid (pH excursion product).

Figure 1: Degradation pathways.[1] Note that the Maleate-to-Fumarate conversion is essentially irreversible in standard crystallization contexts.

Module 2: Troubleshooting Guides & FAQs

Scenario A: "I see fine white needles contaminating my blocky maleate crystals."

Diagnosis: Fumarate Contamination. Sodium fumarate and free fumaric acid have significantly lower solubilities than sodium maleate. If isomerization occurs, they nucleate first.

Technical Fix: The solubility difference is your primary purification lever.

-

Sodium Maleate Solubility: ~95 g/100 mL (25°C) - Highly Soluble

-

Fumaric Acid Solubility: ~0.63 g/100 mL (25°C) - Insoluble

Protocol: The "Solubility Filter" Method

-

Dissolution: Dissolve your crude sodium maleate in degassed water at ambient temperature (20–25°C) . Do not heat above 45°C.

-

Concentration Check: Aim for a concentration of approx. 40% w/w.

-

Filtration: At this concentration, sodium maleate is dissolved, but trace fumaric acid or sodium fumarate (if >1-2%) will remain as undissolved solids.

-

Action: Filter the solution through a 0.22 µm membrane. The filter cake contains your impurity.

-

Crystallization: Proceed to anti-solvent crystallization (see Module 3) with the clarified filtrate.

Critical Check: Monitor the pH. If pH < 6.0, you risk precipitating free fumaric acid. Maintain pH 7.5–8.5 using dilute NaOH to keep species in salt form.

Scenario B: "My product is oiling out or forming a sticky gum instead of crystals."

Diagnosis: Rapid Supersaturation / Amorphous Phase Trap. Sodium maleate is extremely hygroscopic and loves to hold onto water. Adding anti-solvent too fast creates an emulsion (oiling out) rather than nucleation.

Technical Fix: You need to control the Metastable Zone Width (MSZW) using a "Reverse Addition" or "Seeding" strategy.

Protocol: Controlled Anti-Solvent Crystallization

-

Solvent System: Water (Solvent) / Ethanol or Isopropanol (Anti-solvent).

-

Temperature: Maintain 25°C.

-

Step 1: Dissolve salt in minimum water (Saturation).

-

Step 2 (Seeding): Add pure Sodium Maleate Trihydrate seeds (0.5 wt%) to the aqueous solution.

-

Step 3 (Dosing): Add Ethanol slowly (0.5 mL/min).

-

Observation: If oil droplets appear, STOP dosing. Stir until droplets resolve into crystals (Ostwald ripening).

-

-

Final Ratio: Target a 1:4 (Water:Ethanol) ratio.

Scenario C: "My yield is good, but the assay shows 'Sodium Malate' impurities."

Diagnosis: Hydration Reaction. You likely heated the solution for too long or at too high a pH. The double bond in maleate can undergo hydration to form malate (the saturated hydroxy-acid salt).

Technical Fix:

-

Minimize Thermal History: Never reflux sodium maleate solutions. Isomerization and hydration kinetics accelerate exponentially >60°C.

-

pH Guardrails: While basic pH prevents free acid formation, extremely high pH (>10) promotes hydration. Keep pH between 7.0 and 9.0.

-

Drying: Dry under vacuum at 40°C max . High heat during drying can also trigger degradation in the crystal lattice water.

Module 3: Optimized Workflow & Data

Comparison of Solubility Parameters

Use this table to design your wash steps.

| Compound | Solubility (Water, 25°C) | Solubility (Ethanol, 25°C) | Risk Factor |

| Sodium Maleate | High (>90 g/100mL) | Low (< 2 g/100mL) | Product |

| Sodium Fumarate | Moderate (~22 g/100mL) | Very Low | Major Impurity |

| Fumaric Acid | Very Low (~0.6 g/100mL) | Moderate (~5 g/100mL) | Precipitate |

| Sodium Malate | High | Low | Hydration Byproduct |

Master Purification Workflow (DOT Visualization)

Figure 2: Optimized purification workflow designed to reject insoluble fumarates and prevent thermal degradation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 444266, Maleic Acid. Retrieved from [Link]]

-

Joint FAO/WHO Expert Committee on Food Additives. Sodium DL-Malate (and related Maleate/Fumarate specifications). Retrieved from [Link]]

-

Wojcieszak, M. et al. Study on the Isomerization of Maleic Acid to Fumaric Acid.[2][3] ResearchGate.[4] Retrieved from [Link]]

-

Sigma-Aldrich (Merck). Disodium Maleate Trihydrate Product Specification & Safety Data Sheet. (General Reference for CAS 371-47-1).

(Note: While Sodium Malate and Sodium Maleate are distinct, FAO/WHO monographs often group dicarboxylates for analytical methods regarding fumaric acid impurities. Always verify CAS numbers: Sodium Maleate is 371-47-1; Sodium Malate is 676-46-0.)

Sources

Validation & Comparative

A Comparative Guide to Proton NMR Characterization of High-Purity Sodium Maleate Hydrate

For researchers, scientists, and drug development professionals, the accurate determination of purity and structural integrity of active pharmaceutical ingredients (APIs) and key intermediates like sodium maleate hydrate is paramount. This guide provides an in-depth technical exploration of proton nuclear magnetic resonance (¹H NMR) spectroscopy as a primary analytical tool for this purpose. It offers a detailed, field-tested protocol and objectively compares its performance against alternative analytical techniques, supported by experimental principles.

The Pivotal Role of ¹H NMR in Purity Assessment